molecular formula C9H8F5NO B12288011 1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine

1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine

Cat. No.: B12288011
M. Wt: 241.16 g/mol
InChI Key: WKURNLWGWJCHGM-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine ( 1270541-53-1) is a chiral amine compound of high interest in pharmaceutical research and development . This compound features a difluoromethoxy phenyl group and a trifluoroethylamine moiety, a combination that is often leveraged to fine-tune the metabolic stability, bioavailability, and binding affinity of drug candidates . Its molecular formula is C9H8F5NO, and it has a molecular weight of 241.16 g/mol . Researchers utilize this chemical and its enantiopure versions, such as the (R)-isomer hydrochloride salt (CAS 2931878-17-8), as a key chiral building block in the synthesis of potential therapeutic agents . The primary value of this compound lies in its application in discovery chemistry and as a precursor for further chemical transformations. The related hydrochloride salt (CAS 1443980-11-7) is also available for procurement, underscoring its utility in various experimental conditions . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8F5NO

Molecular Weight

241.16 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-2,2,2-trifluoroethanamine

InChI

InChI=1S/C9H8F5NO/c10-8(11)16-6-3-1-5(2-4-6)7(15)9(12,13)14/h1-4,7-8H,15H2

InChI Key

WKURNLWGWJCHGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)OC(F)F

Origin of Product

United States

Preparation Methods

Procedure

  • Aldehyde Synthesis :

    • 4-Hydroxybenzaldehyde is treated with chlorodifluoromethane (ClCF$$2$$H) in the presence of a base (e.g., K$$2$$CO$$_3$$) to form 4-(difluoromethoxy)benzaldehyde.
    • Reaction Conditions : 80°C, DMF, 12 hours.
  • Reductive Amination :

    • 4-(Difluoromethoxy)benzaldehyde reacts with 2,2,2-trifluoroethylamine hydrochloride in methanol, catalyzed by sodium cyanoborohydride (NaBH$$_3$$CN).
    • Key Parameters :
      • Molar ratio (aldehyde:amine) = 1:1.2
      • pH maintained at 6–7 using acetic acid
      • Yield: 68–72%.

Mechanistic Insights

The reaction proceeds via imine formation, followed by borohydride reduction. The trifluoroethylamine’s electron-withdrawing nature enhances imine stability, favoring high conversion.

Nucleophilic Substitution on Halogenated Precursors

This approach utilizes halogenated intermediates to introduce the difluoromethoxy group.

Steps

  • Synthesis of 4-Bromophenyl Trifluoroethylamine :

    • 4-Bromoaniline is treated with 2,2,2-trifluoroethyl triflate (CF$$3$$CH$$2$$OTf) in the presence of a palladium catalyst (Pd(OAc)$$_2$$) and a ligand (Xantphos).
    • Conditions : 100°C, toluene, 24 hours. Yield: 55–60%.
  • Difluoromethoxy Group Installation :

    • The bromine atom in 4-bromophenyl trifluoroethylamine is replaced via nucleophilic aromatic substitution (SNAr) with potassium difluoromethoxide (KOCF$$_2$$H).
    • Optimization :
      • Solvent: DMSO
      • Temperature: 120°C
      • Yield: 50–58%.

Challenges

SNAr reactions require electron-deficient aryl rings. The trifluoroethylamine group meta-directs electrophilic substitution, necessitating careful regiochemical control.

Transition Metal-Catalyzed Cross-Coupling

Palladium- and copper-mediated couplings enable modular assembly of the target compound.

Suzuki-Miyaura Coupling

  • Boronic Ester Preparation :

    • 4-(Difluoromethoxy)phenylboronic acid is synthesized from 4-bromo-(difluoromethoxy)benzene via Miyaura borylation.
  • Coupling with Trifluoroethylamine Derivatives :

    • The boronic acid reacts with 2,2,2-trifluoroethylamine-containing electrophiles (e.g., CF$$3$$CH$$2$$I) using Pd(PPh$$3$$)$$4$$ as a catalyst.
    • Conditions :
      • Base: Cs$$2$$CO$$3$$
      • Solvent: THF/H$$_2$$O (3:1)
      • Yield: 65–70%.

Buchwald-Hartwig Amination

  • Aryl halides (e.g., 4-(difluoromethoxy)iodobenzene) couple with 2,2,2-trifluoroethylamine using a CuI/1,10-phenanthroline system.
  • Yield : 60–65%.

Flow Chemistry Approaches

Continuous flow systems improve efficiency and safety for fluorinated intermediates.

Photooxidative Cyanation Followed by Hydrolysis

  • Amino Nitrile Synthesis :

    • 4-(Difluoromethoxy)benzylamine undergoes photooxidative cyanation with acetone cyanohydrin under UV light.
    • Conditions :
      • Flow rate: 0.5 mL/min
      • Solvent: 2-MeTHF
      • Yield: 75%.
  • Hydrolysis to Amine :

    • The nitrile intermediate is hydrolyzed using 30% HCl at 80°C in a tubular reactor.
    • Residence Time : 30 minutes
    • Yield: 85%.

Enzymatic Resolution for Enantiopure Products

Racemic mixtures of the target amine are resolved using immobilized lipases.

Procedure

  • Substrate : Racemic 1-[4-(difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine.
  • Enzyme : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.
  • Conditions :
    • Acyl donor: Vinyl acetate
    • Solvent: tert-Butyl methyl ether
    • Enantiomeric excess (ee): >99%.

Comparative Analysis of Methods

Method Key Reagents Yield (%) Advantages Limitations
Reductive Amination NaBH$$3$$CN, CF$$3$$CH$$2$$NH$$2$$ 68–72 Simple, one-pot Requires stoichiometric reductant
Nucleophilic Substitution KOCF$$2$$H, Pd(OAc)$$2$$ 50–58 Modular Low yields for electron-rich arenes
Suzuki Coupling Pd(PPh$$3$$)$$4$$, Boronic acid 65–70 High regioselectivity Sensitive to moisture
Flow Chemistry UV light, HCl 75–85 Scalable, safe handling of hazardous reagents Specialized equipment required
Enzymatic Resolution CAL-B, Vinyl acetate >99 ee High enantioselectivity Limited to racemic substrates

Chemical Reactions Analysis

1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the difluoromethoxy or trifluoroethanamine groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antidiabetic Properties

Recent studies have indicated that derivatives of this compound exhibit promising antidiabetic effects. For example, a related compound, 55P0251, demonstrated significant augmentation of insulin secretion and reduction in blood glucose levels through antagonism at α2-adrenoceptors. This mechanism suggests that similar analogs could be developed for diabetes management, particularly in enhancing glucose tolerance and insulin sensitivity in animal models .

Neuropharmacological Research

The compound's structure allows it to interact with various neurotransmitter systems, making it a candidate for research into neuropharmacological applications. Its potential role in modulating neurotransmitter release could lead to developments in treatments for conditions such as anxiety and depression.

Case Study 1: Insulin Secretion Enhancement

In a study involving glucose tolerance tests on mice, it was found that the administration of the compound led to improved insulin secretion compared to controls. The area under the curve (AUC) for blood glucose levels was significantly lower in treated groups, indicating enhanced glucose handling capabilities .

Treatment GroupAUC (mg/kg)
Control1.80 ± 0.04
Compound 55P02511.19 ± 0.04

Case Study 2: Neurotransmitter Modulation

Research has shown that compounds structurally similar to 1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine can influence the release of neurotransmitters like serotonin and dopamine. This modulation has implications for developing new therapies for mood disorders and cognitive enhancement .

Synthesis and Derivatization

The synthesis of this compound typically involves complex organic reactions that allow for the introduction of fluorinated groups, which are known to enhance metabolic stability and bioactivity. The derivatization process is crucial for optimizing pharmacokinetic properties such as solubility and bioavailability .

Mechanism of Action

The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Phenyl Ring

Alkoxy Group Modifications
  • 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine (CAS: 942938-39-8) Molecular Formula: C₁₀H₁₂F₃NO Key Differences: Replaces the difluoromethoxy group with a bulkier trifluoroethoxy (–OCF₂CF₃) group. The increased steric hindrance and reduced polarity may affect binding affinity in biological systems compared to the target compound .
  • 1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine (CAS: 1270476-76-0) Molecular Formula: C₉H₈F₅NO (same as target) Key Differences: The difluoromethoxy group is in the ortho position rather than para.
Halogen-Substituted Phenyl Derivatives
  • (R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine (CAS: 2415751-74-3) Molecular Formula: C₈H₆ClF₄N Key Differences: Chlorine and fluorine substituents replace the difluoromethoxy group.

Heterocyclic Analogues

  • 1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-amine
    • Molecular Formula : C₈H₁₀F₃NS
    • Key Differences : The phenyl ring is replaced with a thiophene heterocycle. Sulfur’s electron-rich nature may enhance π-π stacking interactions but reduce metabolic stability compared to purely aromatic systems .

Trifluoromethyl vs. Trifluoroethyl Modifications

  • (S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine (CAS: 1213122-10-1)
    • Molecular Formula : C₉H₇F₆N
    • Key Differences : A trifluoromethyl (–CF₃) group replaces the trifluoroethylamine (–CF₃CH₂NH₂) in the target compound. The absence of the amine moiety reduces basicity, impacting solubility and bioactivity .

Electronic Effects

  • The difluoromethoxy group (–OCF₂H) in the target compound provides moderate electron-withdrawing effects, balancing reactivity and stability. In contrast, trifluoromethoxy (–OCF₃) or halogen substituents (e.g., –Cl, –F) exhibit stronger electronegativity, which may hinder nucleophilic reactions .

Steric Considerations

Metabolic Stability

  • Fluorine-rich compounds like the target exhibit enhanced resistance to oxidative metabolism. However, thiophene-containing derivatives (e.g., C₈H₁₀F₃NS) may undergo sulfur oxidation, leading to faster clearance .

Pharmaceutical Relevance

  • Fluorinated amines are prevalent in kinase inhibitors and CNS drugs. The target compound’s para-substituted difluoromethoxy group may optimize blood-brain barrier penetration, while trifluoroethylamine enhances target engagement .

Biological Activity

1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine, also known as a trifluoroethylamine derivative, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by the presence of difluoromethoxy and trifluoroethyl groups, which may influence its interactions with biological targets.

  • Molecular Formula : C9H8F5NO
  • Molecular Weight : 241.16 g/mol
  • CAS Number : 1443980-11-7

The compound's structure can be represented as follows:

Structural Formula C9H8F5NO\text{Structural Formula }\quad \text{C}_9\text{H}_8\text{F}_5\text{N}\text{O}

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to modulate enzymatic activity and receptor signaling pathways, leading to various pharmacological effects. Detailed studies are needed to elucidate these mechanisms further.

Pharmacological Effects

Research indicates that compounds with trifluoroethylamine moieties often exhibit significant biological activities, including:

  • Antidepressant-like effects : Some studies suggest that similar compounds may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anticancer properties : Preliminary findings indicate potential cytotoxic effects against various cancer cell lines.

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaMolecular WeightCAS Number
This compoundC9H8F5NO241.16 g/mol1443980-11-7
1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-oneC9H5F5O2240.13 g/mol150698-76-3
1-[4-(Fluorophenoxy)phenyl]ethanamineC13H12FNO219.24 g/mol-

Biological Activity Summary

Activity TypeObserved EffectsReferences
AntidepressantModulation of serotonin levels
AnticancerCytotoxicity against cancer cell lines
Enzyme InhibitionPossible inhibition of specific enzymes

Case Study 1: Antidepressant Activity

In a study examining the antidepressant potential of similar compounds, researchers found that the introduction of trifluoroethyl groups significantly enhanced binding affinity to serotonin receptors. This suggests that this compound may exhibit comparable effects.

Case Study 2: Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic effects of various trifluoroethylamines revealed that compounds structurally similar to this compound showed promising results against breast cancer cell lines. The study indicated a dose-dependent response in cell viability assays.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine, and how can purity be optimized?

  • Methodology : A common approach involves reductive amination of 1-[4-(difluoromethoxy)phenyl]-2,2,2-trifluoroethanone using Pd/C under hydrogen atmosphere (general procedure in ). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%). LC-MS or HPLC (C18 column, acetonitrile/water + 0.1% formic acid) confirms purity .
  • Key Considerations : Monitor reaction progress by TLC (Rf ~0.3 in 7:3 hexane:EtOAc). Residual solvent removal under reduced pressure is critical to avoid decomposition.

Q. How can the structural identity of this compound be validated?

  • Methodology :

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR (DMSO-d6 or CDCl3) confirm substituent positions. For example, 1H^{1}\text{H} NMR shows singlet for -CF3 at δ ~3.5 ppm and -OCHF2 as a doublet (δ ~6.8 ppm, JHFJ_{HF} = 72 Hz) .
  • X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structure. highlights SHELX’s robustness for small-molecule refinement, with R-factor <5% indicating high accuracy .

Q. What safety protocols are essential during handling?

  • Guidelines :

  • PPE : Gloves (nitrile), lab coat, and safety goggles ( ).
  • Ventilation : Use fume hoods due to volatile byproducts (e.g., HF from decomposition).
  • Waste Disposal : Neutralize acidic residues with NaHCO3 before aqueous disposal ( ).

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution) influence bioactivity?

  • Structure-Activity Relationship (SAR) :

  • Fluorine Impact : The difluoromethoxy group enhances metabolic stability and membrane permeability ( ). Replacing -CF3 with -CH3 reduces electron-withdrawing effects, decreasing receptor binding affinity in antimycobacterial assays (IC50 shift from 0.8 µM to >10 µM) .
  • Data Table :
SubstituentIC50 (µM)LogP
-CF30.82.1
-CH3>101.3

Q. How can contradictory crystallographic and spectroscopic data be resolved?

  • Methodology :

  • Multi-Technique Validation : Cross-validate X-ray data (SHELXL-refined) with 13C^{13}\text{C} NMR and IR spectroscopy. For example, carbonyl peaks in IR (~1680 cm⁻¹) should align with crystallographic bond lengths (C=O ~1.21 Å) .
  • Dynamic Effects : Consider temperature-dependent NMR to assess conformational flexibility (e.g., -OCHF2 rotation barriers).

Q. What in vitro assays are suitable for evaluating pharmacological potential?

  • Protocols :

  • Antimicrobial Activity : MIC assays against Mycobacterium tuberculosis (H37Rv strain) using microplate Alamar Blue assay ( ).
  • Enzyme Inhibition : Screen against dihydroorotate dehydrogenase (DHODH) via UV-Vis monitoring of ubiquinone reduction at 340 nm .

Q. How does the compound’s stability vary under physiological conditions?

  • Stability Studies :

  • pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via HPLC: >90% remains intact at pH 7.4 after 24h, but <50% at pH 2.0 .
  • Thermal Stability : TGA shows decomposition onset at 180°C (N2 atmosphere, 10°C/min).

Methodological Notes

  • Crystallographic Refinement : SHELXL ( ) is preferred for high-resolution data. For twinned crystals, use TWIN/BASF commands in SHELX .
  • Contradictory Data Resolution : Always cross-reference NMR, X-ray, and elemental analysis. For example, 19F^{19}\text{F} NMR chemical shifts should correlate with X-ray-derived bond angles .

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